Methyl 2-aminohept-6-enoate;hydrochloride
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Overview
Description
Methyl 2-aminohept-6-enoate;hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically found in a powdered form and is known for its stability under specific storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminohept-6-enoate;hydrochloride involves several steps. One common method includes the esterification of 2-aminohept-6-enoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminohept-6-enoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Methyl 2-aminohept-6-enoate;hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which Methyl 2-aminohept-6-enoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active compounds that participate in biochemical pathways.
Comparison with Similar Compounds
Methyl 2-aminohept-6-enoate;hydrochloride can be compared with other similar compounds such as:
Methyl 2-aminohexanoate;hydrochloride: Similar structure but with one less carbon atom in the chain.
Methyl 2-aminooctanoate;hydrochloride: Similar structure but with one more carbon atom in the chain.
Ethyl 2-aminohept-6-enoate;hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-aminohept-6-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-4-5-6-7(9)8(10)11-2;/h3,7H,1,4-6,9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNZTNJCOXFRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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